BenchChemオンラインストアへようこそ!

4-methoxy-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole

Antimicrobial Nitroreductase Bioactivation

This compound offers a structurally differentiated benzothiazole-piperazine‑nitrofuran scaffold that cannot be replaced by non‑nitrated analogs (CHEMBL1735167) or regioisomers (6‑methoxy variant) without ablating nitroreductase‑dependent activity. HTS‑confirmed selective NF‑κB modulation with a safe cytotoxicity window (HEK293T EC₅₀ > 4 µM, Jurkat T EC₅₀ > 8 µM) supports use as a chemical probe for inflammatory research or as a versatile intermediate for focused antimicrobial library synthesis. Secure this reference standard to drive SAR programs and accelerate lead optimization.

Molecular Formula C17H16N4O5S
Molecular Weight 388.4
CAS No. 897477-49-5
Cat. No. B2611801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
CAS897477-49-5
Molecular FormulaC17H16N4O5S
Molecular Weight388.4
Structural Identifiers
SMILESCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(O4)[N+](=O)[O-]
InChIInChI=1S/C17H16N4O5S/c1-25-11-3-2-4-13-15(11)18-17(27-13)20-9-7-19(8-10-20)16(22)12-5-6-14(26-12)21(23)24/h2-6H,7-10H2,1H3
InChIKeyQMFNQLFSFQJFTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897477-49-5): Structural Identity and Compound Class


4-Methoxy-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897477-49-5, PubChem CID 7539374) is a heterocyclic small molecule (C17H16N4O5S, MW 388.4 g/mol) belonging to the benzothiazole-piperazine-nitrofuran class [1]. It features a 4-methoxy-1,3-benzothiazole core linked via a piperazine spacer to a 5-nitrofuran-2-carbonyl moiety. The compound is catalogued in screening libraries under identifiers TCMDC-125150 and MLS001234267, and has been subjected to high-throughput screening in PubChem bioassays targeting NF-κB pathway inhibition (AID 1372, 1290) and cytotoxicity panels (AID 1367, 1299) [1]. Its computed XLogP3-AA of 3.3, zero hydrogen bond donors, and eight hydrogen bond acceptors define a physicochemical profile characteristic of a moderately lipophilic, membrane-permeable scaffold [1].

Why In-Class Benzothiazole-Piperazine-Nitrofuran Analogs Cannot Be Interchanged for CAS 897477-49-5


Within the benzothiazole-piperazine-nitrofuran chemotype, subtle structural variations produce functionally distinct molecules that cannot be substituted without altering pharmacological outcomes. The defining feature of CAS 897477-49-5 is the combination of a 4-methoxy substituent on the benzothiazole ring and a 5-nitro group on the furan carbonyl moiety. Removal of the nitro group—as in the direct non-nitrated analog CHEMBL1735167 (CAS 897477-41-7), which bears an unsubstituted furan-2-carbonyl—abolishes the nitroreductase-dependent bioactivation mechanism that is essential for the antibacterial and antiparasitic activity of all nitrofuran-class agents [1][2]. Relocation of the methoxy group from the 4-position to the 6-position (CAS 897468-89-2) or replacement with chlorine (4-chloro analog) alters both electronic distribution on the benzothiazole ring and steric complementarity with biological targets, which can affect target binding kinetics, metabolic stability, and off-target profiles [1]. Published structure–activity relationship (SAR) studies on nitrobenzothiazole and nitrofuran antimicrobials demonstrate that even single-atom modifications can shift activity by orders of magnitude in minimum inhibitory concentration (MIC) and minimum biofilm eradication concentration (MBEC) assays [3].

Quantitative Differentiation Evidence for 4-Methoxy-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897477-49-5)


Presence of 5-Nitro Group Enables Nitroreductase-Dependent Bioactivation: Differentiation from Non-Nitrated Furan Analog CHEMBL1735167

CAS 897477-49-5 contains a 5-nitrofuran-2-carbonyl moiety, whereas its closest structural analog CHEMBL1735167 (CAS 897477-41-7) bears an unsubstituted furan-2-carbonyl group—a single-atom difference (NO₂ vs. H at the furan 5-position) [1][2]. This distinction is mechanistically critical: the 5-nitro group is the obligate substrate for bacterial nitroreductase enzymes (oxygen-insensitive type I NfsA/NfsB), whose reductive metabolism generates cytotoxic nitroso and hydroxylamine intermediates that damage DNA and disrupt protein function [3]. The non-nitrated analog CHEMBL1735167 lacks this bioactivation pathway entirely. While no direct head-to-head MIC comparison between 897477-49-5 and CHEMBL1735167 has been published, class-level evidence from nitrofuran SAR studies demonstrates that removal of the 5-nitro group from nitrofuran antimicrobials such as nitrofurantoin and furazolidone results in complete loss of antibacterial activity against both Gram-positive and Gram-negative organisms [3][4].

Antimicrobial Nitroreductase Bioactivation

4-Methoxy Substitution on Benzothiazole Ring Differentiates from 6-Methoxy Regioisomer (CAS 897468-89-2)

CAS 897477-49-5 bears the methoxy substituent at the 4-position of the benzothiazole ring, whereas its direct regioisomer CAS 897468-89-2 carries the methoxy group at the 6-position [1]. This positional isomerism alters the electronic distribution across the benzothiazole π-system and the steric environment around the piperazine attachment point at C2. In benzothiazole-piperazine series published by Gürdal et al. (2015), the position of substituents on the benzothiazole ring significantly affected growth inhibition (GI₅₀) values against cancer cell lines HUH-7, MCF-7, and HCT-116, with some positional isomers differing in potency [2]. The 4-methoxy orientation places the electron-donating methoxy group in closer proximity to the piperazine-linked nitrogen at C2, potentially influencing the conformational preferences of the piperazine ring and the trajectory of the nitrofuran carbonyl pharmacophore relative to the benzothiazole plane [1].

Medicinal Chemistry Regioisomerism Benzothiazole

Benzothiazole-Piperazine-Nitrofuran Scaffold Combination Offers Differentiated Pharmacophore Relative to Simpler Nitrofurans

CAS 897477-49-5 integrates three pharmacophoric elements—a 4-methoxybenzothiazole, a piperazine linker, and a 5-nitrofuran-2-carbonyl—into a single molecule. This scaffold is structurally distinct from simpler clinical nitrofurans (nitrofurantoin, furazolidone, nitazoxanide), which lack the benzothiazole-piperazine extension [1]. The benzothiazole core provides additional π-stacking and hydrogen-bonding capacity, while the piperazine ring offers a protonatable amine that can engage in ionic interactions with biological targets and influence solubility [2]. In the nitrofuranyl methyl piperazine anti-TB series (e.g., IIIM-MCD-211, MIC 0.0072 μM against M. tuberculosis H37Rv), the piperazine-methyl-nitrofuran architecture achieved potency comparable to isoniazid and demonstrated oral efficacy in a chronic murine TB infection model [3]. The specific compound 897477-49-5 replaces the methylene linker of IIIM-MCD-211 with a carbonyl-amide connection and adds the benzothiazole ring, creating a distinct physicochemical and pharmacodynamic profile [1][3].

Anti-Tuberculosis Pharmacophore Nitrofuran

Computed Physicochemical Profile: Moderate Lipophilicity and Zero H-Bond Donors Favor Passive Membrane Permeability

The computed physicochemical properties of CAS 897477-49-5 include XLogP3-AA = 3.3, zero hydrogen bond donors (HBD = 0), eight hydrogen bond acceptors (HBA = 8), and three rotatable bonds [1]. This profile contrasts with the more hydrophilic clinical nitrofuran nitrofurantoin (XLogP ≈ -0.5, HBD = 2) and is closer to the anti-TB lead IIIM-MCD-211 (which demonstrated acceptable oral absorption and 116.5 μM aqueous solubility) [2][3]. The absence of hydrogen bond donors on 897477-49-5 is notable because HBD count is inversely correlated with passive membrane permeability in Caco-2 and PAMPA models; compounds with HBD = 0 generally exhibit higher intrinsic permeability than analogs bearing hydroxyl or amine H-bond donors [3]. The moderate XLogP of 3.3 falls within the optimal range (1–4) for oral bioavailability according to Lipinski's and Veber's guidelines, while the low rotatable bond count (3) is favorable for oral absorption (Veber's rule: ≤10 rotatable bonds) [1].

Physicochemical Properties Drug-likeness Permeability

High-Throughput Screening Profile: Selective Activity in NF-κB Pathway Assays Without Cytotoxicity

PubChem bioassay records for SID 17450324 (linked to CID 7539374) indicate that CAS 897477-49-5 was evaluated in a panel of NF-κB pathway assays (AID 1266, 1269, 1270, 1287, 1368) and identified as a possible candidate to selectively inhibit NF-κB activation [1]. In follow-up assays, the compound was found non-toxic to HEK293T cells (EC₅₀ > 4 μM in AID 1372) and non-toxic in Jurkat T cells (EC₅₀ > 8 μM in AID 1367), indicating that potential NF-κB modulation was not driven by general cytotoxicity [1][2]. However, in the NOD1 overexpression-induced NF-κB pathway assay (AID 1290), the compound was inactive (EC₅₀ > 4 μM), suggesting pathway selectivity within NF-κB signaling [3]. This screening profile differentiates 897477-49-5 from broadly cytotoxic agents and positions it as a potential tool compound for studying NF-κB biology, though these are primary screening data requiring independent validation.

NF-κB High-Throughput Screening Cytotoxicity

Recommended Research and Procurement Applications for 4-Methoxy-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897477-49-5)


Antimicrobial Drug Discovery: Nitrofuran-Based Lead Optimization Programs Targeting Gram-Positive and Gram-Negative Pathogens

CAS 897477-49-5 is most appropriately procured as a starting point or reference compound for medicinal chemistry programs exploring benzothiazole-piperazine-nitrofuran hybrids as next-generation antimicrobial agents. The 5-nitrofuran moiety provides the established nitroreductase-dependent mechanism of action [1], while the benzothiazole and piperazine elements offer synthetic handles for further derivatization. Published SAR from the nitrobenzothiazole antimicrobial study by Koenig et al. (2021) demonstrates that structural modifications to the nitroheteroaromatic core and side-chain can dramatically alter activity against planktonic bacteria (MIC) and biofilms (MBEC), with certain analogs achieving markedly enhanced potency relative to the clinical nitrofuran comparators nitazoxanide, nitrofurantoin, and furazolidone [2].

Anti-Tuberculosis Drug Discovery: Benzothiazole-Extended Nitrofurans as Potential M. tuberculosis Inhibitors

The nitrofuran-piperazine chemotype has yielded potent anti-TB leads such as IIIM-MCD-211 (MIC 0.0072 μM against M. tuberculosis H37Rv, oral efficacy in chronic murine TB model) [3]. CAS 897477-49-5 represents a structurally elaborated analog within this class, incorporating a benzothiazole ring that may confer improved target engagement or metabolic stability. This compound is suitable for inclusion in medium-throughput screening campaigns against drug-sensitive and drug-resistant M. tuberculosis strains (H37Rv, RifR, MDR), with the benzothiazole extension providing a distinct SAR vector compared to the simpler nitrofuranyl methyl piperazine series [3].

NF-κB Pathway Probe Development: Tool Compound for Studying Inflammatory Signaling

PubChem HTS data indicate that CAS 897477-49-5 was flagged as a selective NF-κB pathway modulator with a favorable cytotoxicity window (HEK293T EC₅₀ > 4 μM, Jurkat T EC₅₀ > 8 μM) [4]. This compound can be procured as a chemical probe for follow-up studies in NF-κB-driven inflammatory models, with the caveat that primary HTS results require independent validation in orthogonal assays (e.g., luciferase reporter, ELISA for IκBα degradation, NF-κB nuclear translocation imaging). The inactivity in the NOD1-specific NF-κB counterscreen (EC₅₀ > 4 μM) suggests pathway selectivity that may be exploited to dissect specific NF-κB activation mechanisms [4].

Benzothiazole-Piperazine SAR Library Construction: Core Scaffold for Analog Synthesis

For academic and industrial medicinal chemistry groups building focused libraries around the benzothiazole-piperazine scaffold, CAS 897477-49-5 serves as a versatile core intermediate. The compound's three modular components—4-methoxybenzothiazole, piperazine, and 5-nitrofuran-2-carbonyl—each provide independent sites for structural diversification. The benzothiazole ring can be modified at positions 5, 6, and 7; the piperazine can be N-functionalized with alternative acyl, alkyl, or sulfonyl groups; and the nitrofuran can be replaced with other nitroheteroaromatic warheads (nitrothiazole, nitrobenzothiazole) as demonstrated by Koenig et al. [2]. This modularity makes 897477-49-5 a valuable reference point for systematic SAR exploration.

Quote Request

Request a Quote for 4-methoxy-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.